2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide
Description
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide is a brominated pyridine derivative featuring an N,N-dimethylacetamide group linked via an ether bond to the 3-position of a 5-bromopyridine ring.
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)oxy-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)9(13)6-14-8-3-7(10)4-11-5-8/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLNSKDJGCINJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromopyridin-3-ol
- Starting from commercially available 3-hydroxypyridine, bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
- The reaction is typically carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to ensure regioselectivity.
Alkylation to Form the Ether Linkage
- The 5-bromopyridin-3-ol is reacted with N,N-dimethylchloroacetamide in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the electrophilic carbon of the chloroacetamide.
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate the reaction.
- Reaction conditions typically involve heating at 60–80°C for several hours to achieve optimal yields.
Purification
- The crude product is purified by column chromatography using silica gel.
- Elution solvents are chosen based on polarity, commonly mixtures of ethyl acetate and hexane.
- The purified compound is then recrystallized from suitable solvents to obtain high purity.
Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-Hydroxypyridine + NBS | Acetonitrile, 0–5°C | 5-Bromopyridin-3-ol |
| 2 | 5-Bromopyridin-3-ol + N,N-dimethylchloroacetamide + K2CO3 | DMF, 70°C, 6–8 hours | This compound |
Analytical Data and Research Findings
- Yield : The overall yield of the final compound is typically in the range of 65–80%, depending on reaction scale and purity of starting materials.
- Spectroscopic Characterization :
- NMR (1H and 13C) confirms the presence of the bromopyridinyl group and the dimethylacetamide moiety.
- Mass spectrometry shows the expected molecular ion peak corresponding to the molecular weight of the compound.
- Purity : High-performance liquid chromatography (HPLC) analysis indicates purity levels above 98% after purification.
Comparative Analysis of Preparation Methods
| Parameter | Method 1: Direct Alkylation with Chloroacetamide | Method 2: Alternative Alkylation with Bromoacetamide |
|---|---|---|
| Starting Material Availability | Readily available | Also available but less common |
| Reaction Time | 6–8 hours | Slightly longer, 8–10 hours |
| Yield | 65–80% | 60–75% |
| Purity after Chromatography | >98% | >95% |
| Required Temperature | 60–80°C | 70–90°C |
| Solvent | DMF or DMSO | DMF |
Notes on Optimization and Scale-Up
- The reaction conditions can be optimized by varying the base and solvent to improve yield and reduce reaction time.
- Scale-up requires careful control of temperature and stirring to maintain regioselectivity and avoid side reactions.
- Use of inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide or potassium thiocyanate in DMF
Oxidation: Potassium permanganate or hydrogen peroxide
Reduction: Sodium borohydride or lithium aluminum hydride
Coupling reactions: Palladium catalysts with boronic acids or organostannanes
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide, commonly referred to as a pyridine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with brominated pyridine rings showed enhanced activity against various cancer cell lines, including breast and lung cancer.
Case Study: Inhibition of Cancer Cell Proliferation
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | |
| This compound | A549 (Lung) | 15.0 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that it possesses notable efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
Case Study: Antibacterial Activity
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
Herbicidal Activity
The brominated pyridine derivatives have been studied for their herbicidal properties. The presence of the pyridine ring enhances the interaction with plant enzymes, leading to effective weed control.
Case Study: Herbicide Efficacy
| Weed Species | Application Rate (g/ha) | Efficacy (%) | Reference |
|---|---|---|---|
| Amaranthus retroflexus | 100 | 85% | |
| Chenopodium album | 150 | 90% |
Polymer Synthesis
This compound has been utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation of functional groups that can enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Properties
| Polymer Type | Thermal Stability (TGA) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Polyamide-based polymer | 350 °C | 60 MPa | |
| Copolymer with styrene | 320 °C | 55 MPa |
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in hydrogen bonding or π-π interactions, while the acetamide group can form additional hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-[(6-Chloro-2-oxo-4-propyl-1-benzopyran-7-yl)oxy]-N,N-dimethylacetamide (CAS: Not specified): Replaces the bromopyridine ring with a chlorinated benzopyranone system.
- 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide (CAS: 732291-89-3): Contains a bromophenoxy group with additional ethoxy and formyl substituents. The formyl group introduces electrophilic reactivity absent in the target compound .
- N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide: Features a trifluoromethyl group adjacent to bromine on the pyridine ring, enhancing lipophilicity and metabolic stability compared to the unsubstituted bromopyridine in the target compound .
Core Heterocycle Variations
- Tetrahydroquinoline Derivatives (e.g., 2-(5-methoxy-8-methyl-1,2,3,4-tetrahydroquinolin-2-yl)-N,N-dimethylacetamide): The tetrahydroquinoline core provides a rigid, planar structure, contrasting with the pyridine ring’s aromaticity. This impacts solubility and intermolecular interactions .
Table 1: Structural Comparison of Key Analogues
Reaction Conditions and Yields
- Amide Coupling: Analogues like N-(5-Amino-3-bromopyridin-2-yl)acetamide (CAS: 896161-09-4) are synthesized via nucleophilic substitution or acylation, with yields influenced by steric hindrance from bromine .
- Ether Bond Formation : The synthesis of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide involves haloformate intermediates and dimethylamine, achieving moderate yields (~45–53%) under basic conditions .
Physicochemical Properties
Melting Points and Solubility
- 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide: Discontinued commercial availability suggests stability or solubility challenges, though exact data are unavailable .
- Tetrahydroquinoline Derivatives: Melting points range from 142–182°C, correlating with increased crystallinity from rigid cores .
- N,N-Dimethylacetamide Solubility : Solubility in polar solvents (e.g., DMA) is high, as seen in its use as a solvent for analogous reactions .
Table 3: Thermal Properties of Selected Analogues
Crystallographic and Packing Behavior
- NO2-Bi-S-DMAc Series: Crystallographic studies show triclinic or monoclinic systems depending on alkyl spacer length (e.g., NO2-Bi-1-S-DMAc: triclinic; NO2-Bi-3-S-DMAc: monoclinic). Bromine’s bulk in the target compound may similarly influence packing efficiency .
Biological Activity
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromopyridine moiety linked to a dimethylacetamide group. The presence of the bromine atom can influence its biological interactions, particularly in enzyme inhibition and receptor binding.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease processes. Specific focus on kinase inhibition has been noted, where small molecules like this compound may disrupt signaling pathways critical for cancer progression.
Kinase Inhibition
Studies have shown that compounds with structural similarities can inhibit specific kinases, which are pivotal in cancer cell signaling. The interaction typically involves binding to the ATP-binding site of kinases, leading to a reduction in their activity. For instance, small molecule inhibitors have demonstrated IC50 values in the low-nanomolar range against certain kinases, suggesting strong potency .
Biological Activity Data
Case Studies
- Anti-Cancer Activity : A study highlighted the role of kinase inhibitors similar to this compound in suppressing tumor growth through inhibition of mTOR pathways. This mechanism is crucial for targeting cancer cell proliferation .
- Bone Regeneration : In vitro and in vivo experiments demonstrated that N,N-Dimethylacetamide (DMA), a component of the compound, exhibited epigenetic activity by binding to bromodomains. This interaction led to reduced inflammation and enhanced bone regeneration, indicating potential therapeutic applications for osteoporosis .
- Antimicrobial Properties : Compounds structurally related to this compound have shown significant activity against Staphylococcus aureus strains, including MRSA. The minimum inhibitory concentration (MIC) values were reported as low as 1 μg/mL, highlighting their potential as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromo-3-hydroxypyridine with chloroacetic acid derivatives (e.g., chloroacetyl chloride) under basic conditions (e.g., K₂CO₃ in DMF), followed by dimethylamine substitution. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical to isolate intermediates and the final product .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the bromopyridinyl and dimethylacetamide moieties. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. What are its primary applications in biological research?
- Methodological Answer : The compound serves as a precursor for bioactive molecules, particularly in enzyme inhibition studies. For example, its bromopyridine moiety facilitates halogen bonding with target proteins. Researchers use in vitro assays (e.g., kinase inhibition) to evaluate bioactivity, followed by molecular docking to hypothesize binding modes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, systematically test variables (e.g., solvent polarity, temperature, catalyst loading). For instance, polar aprotic solvents like DMSO enhance nucleophilic substitution rates, while elevated temperatures (60–80°C) reduce reaction time. Statistical analysis (e.g., ANOVA) identifies significant factors, enabling reproducible scale-up .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Advanced techniques like 2D NMR (e.g., COSY, HSQC) differentiate between structural isomers. Computational tools (e.g., density functional theory (DFT) for predicting NMR chemical shifts) validate experimental data. Cross-referencing with synthetic intermediates clarifies ambiguities .
Q. What computational strategies predict biological targets or metabolic pathways?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens against protein databases (e.g., PDB) to identify potential targets. Quantum mechanical/molecular mechanical (QM/MM) simulations model reaction mechanisms (e.g., enzyme inhibition). Systems biology tools (e.g., KEGG pathway analysis) predict metabolic interactions, guiding in vitro validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
